

Tenovin-1 Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. **Date:** February 2026

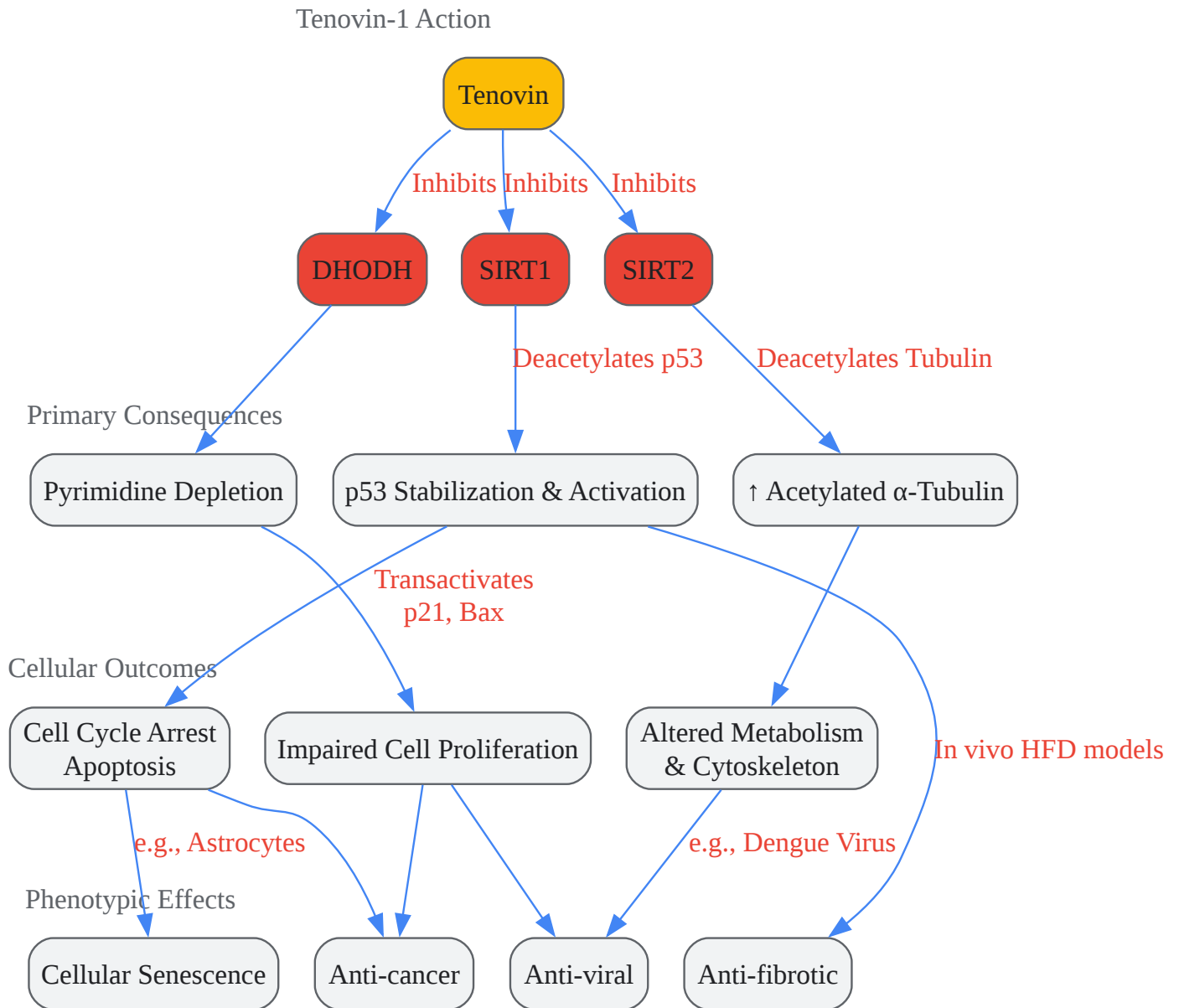
Compound Focus: Tenovin-1

CAS No.: 380315-80-0

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Tenovin-1 exerts its effects through a complex mechanism involving the direct inhibition of Sirtuins (SIRT1 and SIRT2), leading to a cascade of downstream signaling events. The following diagram maps these key pathways and biological outcomes:



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Diagram of **Tenovin-1's** core molecular mechanisms and resulting biological activities. The pathways illustrate how inhibition of SIRT1, SIRT2, and DHODH converges on various cellular processes to produce the observed phenotypic effects.

Experimental Evidence and Protocols

For research application, here are the experimental models and key protocols used to characterize **Tenovin-1**.

In Vivo Models and Dosing

Substantial evidence comes from studies using Zucker Diabetic Fatty (ZDF) rats fed a High-Fat Diet (HFD) to induce metabolic disorder-related fibrosis.

Disease Model	Tenovin-1 Treatment	Key Results
HFD-induced Renal Fibrosis in ZDF rats [1]	45 mg/kg, intraperitoneal (i.p.) injection, for 10 weeks.	↓ BUN, sCr, urinary protein; ↓ ECM proteins (collagen IV, α-SMA); ↓ Oxidative stress & inflammation; Restored kidney architecture.
HFD-induced Hepatic Fibrosis in ZDF rats [2]	45 mg/kg, i.p. injection.	↓ Liver damage markers; ↓ Collagen deposition & steatosis; ↓ Inflammatory cytokines (IL-6, IL-1β, TNFα); ↑ Antioxidant enzymes (SOD, catalase).
Subcutaneous Tumor Xenograft models (BL2, ARN8 cells) in SCID mice [3]	92 mg/kg, i.p. injection.	Reduced tumor growth.

In Vitro Cell-Based Assays

Tenovin-1's activity has been confirmed across various cell lines.

Cell Line / Type	Treatment Condition	Assay & Key Readouts
NRK-52E cells (rat renal proximal tubular cells) [1]	High Glucose (HG) medium.	Western Blot: ↓ Fibronectin, collagen I, α-SMA; ↓ Claudin-1. Apoptosis Assay: (Annexin V/PI) ↓ Apoptosis.

Cell Line / Type	Treatment Condition	Assay & Key Readouts
LX-2 cells (human hepatic stellate cells) & SCC (simultaneous co-culture) [2]	Activated with TGF- β 1 or treated with Free Fatty Acids (FFA).	Western Blot: \downarrow α -SMA, COL1A1; \downarrow p-STAT3, p-JNK. ELISA: \downarrow IL-6, IL-1 β , TNF α in supernatant.
Primary Rat Astrocytes [4]	Varied concentrations.	Senescence Assay: \uparrow SA- β -gal positive cells. Western Blot: \uparrow p-Histone H3, SASP markers (IL-6). Wound Healing Assay: \downarrow Migration capacity.
BHK-21, THP-1, C6/36 cells (for antiviral research) [5]	Infection with Dengue Virus (DENV).	Plaque Assay: \downarrow Viral titer. qRT-PCR: \downarrow Viral RNA. Western Blot: \downarrow Viral protein expression (e.g., NS1).

Conclusion and Research Implications

Tenovin-1 is a versatile small molecule with demonstrated efficacy across a wide range of disease models. Its primary mechanism as a SIRT1/2 inhibitor, coupled with its more recently identified DHODH inhibitory activity [6], makes it a valuable tool for probing cellular pathways related to metabolism, epigenetics, and cell death. Key research implications include:

- **Therapeutic Potential:** Strong pre-clinical data supports its investigation for treating diabetic complications like renal and hepatic fibrosis [1] [2], certain cancers [3], and viral infections [5] [7].
- **Complex Mechanism:** Researchers should note that its effects, particularly in p53-null systems [8], indicate the involvement of additional, p53-independent pathways.
- **Tool Compound:** It remains a crucial compound for validating the therapeutic targeting of SIRT1/2 and DHODH in various biological contexts.

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To cite this document: Smolecule. [Tenovin-1 Mechanism of Action and Signaling Pathways].

Smolecule, [2026]. [Online PDF]. Available at:

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